Desonide 21-acetate

Analytical Chemistry Pharmaceutical Quality Control Method Validation

Desonide 21-acetate (CAS 25092-25-5) is the USP-designated Pharmaceutical Analytical Impurity (PAI) reference standard for desonide—not a generic research chemical. The 21-acetate esterification fundamentally alters chromatographic behavior and lipophilicity (LogP 3.73) versus desonide API. Procure this exact compound for compendial impurity profiling, stability-indicating HPLC/LC-MS method validation, and ANDA/DMF regulatory submissions. Also serves as a reactant in 7α-halogenocorticosteroid synthesis. Substitution with desonide compromises analytical accuracy and fails pharmacopeial requirements.

Molecular Formula C26H34O7
Molecular Weight 458.5 g/mol
CAS No. 25092-25-5
Cat. No. B053145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesonide 21-acetate
CAS25092-25-5
Synonyms(11β,16α)-21-(Acetyloxy)-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione
Molecular FormulaC26H34O7
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)(C)C
InChIInChI=1S/C26H34O7/c1-14(27)31-13-20(30)26-21(32-23(2,3)33-26)11-18-17-7-6-15-10-16(28)8-9-24(15,4)22(17)19(29)12-25(18,26)5/h8-10,17-19,21-22,29H,6-7,11-13H2,1-5H3/t17-,18-,19-,21+,22+,24-,25-,26+/m0/s1
InChIKeyIMVOEOHIGCNVQW-SBOGIFMKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desonide 21-Acetate (CAS 25092-25-5): Analytical Reference Standard and Synthetic Intermediate for Topical Corticosteroid Research


Desonide 21-acetate (CAS 25092-25-5), also known as Acetyldesonide, is a synthetic, non-halogenated corticosteroid derivative and the 21-acetate ester of desonide . It is formally classified by the United States Pharmacopeia (USP) as a Pharmaceutical Analytical Impurity (PAI) for desonide drug substance and product testing . Unlike the active pharmaceutical ingredient (API) desonide, which is a widely used low-potency topical anti-inflammatory agent, desonide 21-acetate is primarily utilized as a reference standard in analytical chemistry and as a reactant in the synthesis of 7α-halogenocorticosteroids . The compound possesses a molecular formula of C₂₆H₃₄O₇ and a monoisotopic mass of 458.230438 Da .

Why Desonide 21-Acetate Is Not a Drop-In Replacement for Desonide: Analytical Differentiation and Structural Divergence


While desonide 21-acetate shares a core steroidal backbone with its parent compound, desonide, they are not interchangeable in a research, analytical, or procurement context. The critical difference lies in the 21-acetate esterification, which fundamentally alters its physicochemical properties and intended use. Desonide 21-acetate is primarily utilized as a USP Pharmaceutical Analytical Impurity (PAI) reference standard for quality control and method validation, whereas desonide is the active pharmaceutical ingredient (API) formulated into topical creams and ointments . This functional divergence is underpinned by differences in lipophilicity and chromatographic behavior [1]. Substituting one for the other would compromise analytical accuracy in impurity profiling, invalidate stability-indicating method development, and fail to meet regulatory requirements for pharmaceutical analysis, underscoring the necessity for precise, compound-specific procurement .

Quantitative Evidence for the Differentiated Selection of Desonide 21-Acetate


USP Analytical Impurity Status Defines a Distinct Procurement Pathway from the API Desonide

Desonide 21-acetate is formally designated as a USP Pharmaceutical Analytical Impurity (PAI) for desonide drug substance testing, a classification that desonide itself does not hold . This designation makes it an essential reference standard for detecting, identifying, and quantifying this specific impurity in desonide formulations, a requirement for regulatory submissions such as ANDA and DMF . This is a categorical difference in application, not a matter of degree.

Analytical Chemistry Pharmaceutical Quality Control Method Validation

C21 Acetylation Confers Distinct Lipophilicity and Chromatographic Behavior Versus Desonide

The esterification of desonide at the C21 position to form desonide 21-acetate results in a quantifiable increase in lipophilicity, which directly impacts its behavior in reverse-phase liquid chromatography . This structural modification enhances its utility as an internal standard or impurity marker . While direct logP data for desonide is less frequently reported, the ACD/LogP for desonide 21-acetate is calculated to be 3.73 .

Analytical Method Development Chromatography Physicochemical Profiling

Desonide 21-Acetate Serves as a Critical Reactant for 7α-Halogenocorticosteroid Synthesis

Desonide 21-acetate is specifically identified as a reactant in the synthesis of 7α-halogenocorticosteroids, a class of compounds with potent anti-inflammatory activity . This is a well-defined, specific synthetic role not shared by desonide, which is typically the end product for topical formulations. The presence of the 21-acetate group is likely crucial for directing or protecting the molecule during the halogenation step.

Medicinal Chemistry Steroid Synthesis Drug Discovery

The 21-Acetate Modification Is a Known Stabilization Strategy in Corticosteroid Analogs

The acetylation of the C21 hydroxyl group in corticosteroids is a known chemical strategy to enhance the stability of the molecule, often by creating a prodrug that is more resistant to degradation [1]. While specific comparative degradation kinetics for desonide 21-acetate versus desonide are not widely published, the structural inference is clear: the ester protects a vulnerable primary alcohol from oxidation and hydrolysis .

Pharmaceutical Formulation Stability Studies Prodrug Design

Utilized as a Budesonide Impurity Marker in Cross-Compound Analytical Methods

Desonide 21-acetate is also cataloged as an impurity for budesonide (e.g., Budesonide Impurity 36), highlighting its utility as a reference marker in analytical methods that may detect this common structural motif across different corticosteroid drugs [1]. This cross-compound application expands its value beyond just desonide analysis.

Impurity Profiling LC-MS Analysis Regulatory Science

Key Application Scenarios for Desonide 21-Acetate in Pharmaceutical R&D and Quality Control


Pharmaceutical Quality Control for Desonide API and Drug Products

Desonide 21-acetate is the definitive reference standard for the detection, identification, and quantification of this specific impurity in desonide active pharmaceutical ingredient (API) and finished drug products. As a USP Pharmaceutical Analytical Impurity (PAI), its use is essential for complying with USP monograph requirements . This scenario is critical for pharmaceutical manufacturers and contract research organizations (CROs) conducting release testing, stability studies, and method validation as part of ANDA and DMF submissions .

Analytical Method Development and Validation for HPLC and LC-MS

The distinct physicochemical properties of desonide 21-acetate, such as its increased lipophilicity (calculated ACD/LogP = 3.73) , make it an ideal compound for developing and validating robust, stability-indicating HPLC and LC-MS methods . Its unique retention time relative to desonide and other related compounds allows analytical chemists to establish system suitability criteria and ensure method specificity. This application is fundamental to both drug development and post-market surveillance.

Medicinal Chemistry and Process Development for Next-Generation Corticosteroids

For medicinal chemists, desonide 21-acetate serves as a critical building block or reactant in the synthesis of more potent or novel corticosteroid analogs, specifically 7α-halogenocorticosteroids . This application scenario involves using the compound to explore structure-activity relationships (SAR), investigate the effects of C21 protection on stability , or develop new synthetic routes to advanced intermediates. This is a niche but high-value application in early-stage drug discovery.

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